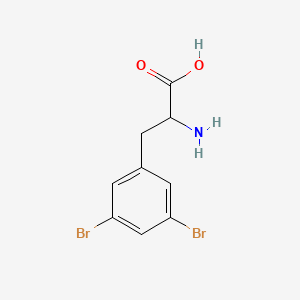

3,5-Dibromo-DL-phenylalanine

Description

Contextualizing 3,5-Dibromo-DL-phenylalanine within Unnatural Amino Acid Chemistry

This compound belongs to the broad and versatile class of unnatural amino acids (UAAs). Unlike the 20 proteinogenic amino acids that are the fundamental building blocks of proteins in nearly all living organisms, UAAs are not naturally encoded in the genetic code. Instead, they are chemically synthesized to introduce novel functionalities, probes, or structural constraints into peptides and proteins.

As a derivative of the natural amino acid phenylalanine, this compound retains the basic amino acid scaffold but is distinguished by the presence of two bromine atoms at the 3rd and 5th positions of the aromatic side chain. This modification classifies it as a halogenated amino acid, a subgroup of UAAs that has garnered considerable attention for its ability to modulate the physicochemical properties of peptides and proteins. The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-enantiomers.

Significance of Halogenated Phenylalanine Derivatives as Chemical Tools

The introduction of halogen atoms, such as fluorine, chlorine, bromine, and iodine, onto the phenyl ring of phenylalanine offers a powerful strategy to fine-tune molecular interactions. nih.govkobv.de Halogenation can significantly alter the hydrophobicity, steric bulk, and electronic properties of the amino acid side chain. nih.govkobv.de These modifications are not merely subtle tweaks; they can have a profound impact on the behavior of peptides and proteins into which they are incorporated. rsc.org

One of the key areas where halogenated phenylalanine derivatives have proven invaluable is in the study of amyloid formation, a process associated with various neurodegenerative diseases. nih.govkobv.de Researchers have utilized these derivatives to modulate hydrophobic and aromatic-aromatic interactions, which are considered potential driving forces in the aggregation of amyloidogenic peptides. nih.govkobv.de By systematically replacing natural phenylalanine with its halogenated counterparts, scientists can investigate the intricate mechanisms of protein self-assembly and aggregation kinetics. nih.govkobv.deresearchgate.net

Furthermore, halogenated amino acids serve as valuable tools in structural biology. The heavy atoms of bromine and iodine can be used as anomalous scatterers in X-ray crystallography, aiding in the phase determination of protein structures. The unique spectroscopic signatures of halogenated compounds can also be exploited in various analytical techniques.

Overview of Current Research Trajectories and Academic Significance for this compound

Current research involving this compound and related compounds is multifaceted, spanning materials science and neurobiology. A significant research trajectory involves the exploration of self-assembling properties of halogenated phenylalanine derivatives. rsc.org For instance, studies on fluorenylmethyloxycarbonyl-phenylalanine (Fmoc-Phe) derivatives have shown that side-chain halogenation can enhance their capacity to form hydrogels. rsc.org The position and identity of the halogen atom on the phenyl ring have been demonstrated to have a significant effect on the morphology and viscoelasticity of these hydrogels, highlighting the tunability of their material properties. rsc.org

In the field of neuroprotection, halogenated derivatives of aromatic amino acids are being investigated for their potential therapeutic applications. ahajournals.org For example, 3,5-dibromo-L-tyrosine (DBrT), a structurally related compound, has shown promise as a neuroprotective agent in both in vitro and in vivo models of brain ischemia. ahajournals.org It has been found to attenuate excitatory glutamatergic synaptic transmission and reduce brain infarct volume in animal models of stroke. ahajournals.org While this research focuses on a related molecule, it underscores the potential of halogenated aromatic amino acids to modulate neuronal signaling pathways.

The academic significance of this compound lies in its utility as a chemical probe and building block. Its incorporation into peptides allows for a systematic investigation of the role of specific intermolecular interactions, such as halogen bonding and hydrophobicity, in complex biological processes. As research into novel biomaterials and therapeutic agents continues, the demand for precisely engineered chemical tools like this compound is expected to grow, paving the way for new discoveries and applications.

| Property | Value |

| Chemical Formula | C₉H₉Br₂NO₂ |

| Molecular Weight | 329.99 g/mol |

| Synonyms | 2-Amino-3-(3,5-dibromophenyl)propanoic acid |

| CAS Number | 1259992-43-2 |

| Research Area | Key Findings |

| Unnatural Amino Acid Chemistry | Serves as a synthetic building block to introduce bromine atoms into peptides, altering their physicochemical properties. |

| Amyloid Research | Halogenation of phenylalanine derivatives is used to modulate hydrophobic and aromatic interactions, key drivers in amyloid formation. nih.govkobv.de |

| Materials Science | Side-chain halogenation of phenylalanine derivatives can enhance hydrogelation capacity and control the morphology of self-assembled nanostructures. rsc.org |

| Neurobiology (related compounds) | Halogenated aromatic amino acids like 3,5-dibromo-L-tyrosine show neuroprotective effects by modulating glutamatergic synaptic transmission. ahajournals.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3,5-dibromophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHBRWDIELMBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3,5 Dibromo Dl Phenylalanine

Evolution of Synthetic Routes to Brominated Phenylalanine Derivatives

The synthesis of halogenated amino acids has evolved from classical, often low-yielding methods to highly controlled and efficient modern strategies. Early approaches to brominated phenylalanine derivatives often mirrored general amino acid syntheses, with bromination occurring either on a suitable precursor or on the final amino acid, albeit with challenges in regioselectivity.

One of the oldest and most fundamental methods for α-amino acid synthesis is the amination of an α-bromo carboxylic acid. libretexts.orgpressbooks.publibretexts.org This route, when applied to a brominated phenylpropanoic acid, involves the Hell-Volhard-Zelinskii reaction to introduce a bromine atom at the α-position of the carboxylic acid, followed by nucleophilic substitution with ammonia (B1221849) to form the amino acid. libretexts.orgpressbooks.pub While effective, direct bromination of the aromatic ring of phenylalanine itself with reagents like elemental bromine often leads to a mixture of ortho- and para-substituted products and potential over-halogenation, making the synthesis of a specific isomer like the 3,5-dibromo derivative challenging.

Another classical approach is the amidomalonate synthesis, which builds the amino acid backbone onto an alkyl halide. pressbooks.publibretexts.org In the context of 3,5-Dibromo-DL-phenylalanine, this would involve using 3,5-dibromobenzyl bromide as the alkylating agent for diethyl acetamidomalonate. Subsequent acidic hydrolysis and decarboxylation yield the desired racemic amino acid. libretexts.org Similarly, the Strecker synthesis, which combines an aldehyde, ammonia, and cyanide to form an α-amino nitrile that is then hydrolyzed, can be adapted using 3,5-dibromobenzaldehyde (B114249) as the starting material. libretexts.orgyoutube.com

The evolution of these methods has been driven by the need for greater control over stereochemistry and regiochemistry. The advent of organometallic catalysis and biocatalysis has introduced more sophisticated and selective routes, moving away from the often harsh conditions of classical methods toward milder and more precise transformations. consensus.appspringernature.com

Contemporary Total Synthesis Approaches to this compound

Modern synthetic chemistry provides several reliable pathways for the total synthesis of this compound. The most common strategies involve the construction of the amino acid side chain onto a pre-functionalized aromatic ring, which circumvents the regioselectivity issues associated with direct bromination of phenylalanine.

A representative contemporary approach is the amidomalonate synthesis . This method offers high yields and utilizes readily available starting materials.

Step 1: Synthesis of the key electrophile, 3,5-dibromobenzyl bromide, from 3,5-dibromotoluene (B156392) via radical bromination.

Step 2: Alkylation of diethyl acetamidomalonate with 3,5-dibromobenzyl bromide in the presence of a base such as sodium ethoxide.

Step 3: Hydrolysis of the resulting ester and amide groups and subsequent decarboxylation by heating in an acidic aqueous solution to afford this compound. pressbooks.publibretexts.org

An alternative strategy is the Erlenmeyer-Plöchl synthesis of an azalactone , followed by reduction and hydrolysis.

Step 1: Condensation of N-acetylglycine with 3,5-dibromobenzaldehyde in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) to form an unsaturated azalactone.

Step 2: The azalactone is then subjected to a reduction (e.g., using red phosphorus and hydriodic acid or catalytic hydrogenation) to saturate the double bond.

Step 3: Finally, hydrolysis of the amide and the ring-opened ester intermediate yields the target amino acid.

These methods are robust and can be performed on a large scale, making them suitable for producing the racemic mixture of 3,5-dibromophenylalanine.

Achieving the specific 3,5-dibromination pattern on a phenylalanine scaffold requires careful strategic planning due to the directing effects of the substituents on the aromatic ring. The alkyl side chain of phenylalanine is an ortho-, para-director, making direct bromination to the meta-positions inefficient. Therefore, regioselectivity is typically controlled by brominating a precursor molecule before the amino acid side chain is fully constructed.

Electrophilic aromatic bromination of substrates like toluene (B28343) or benzaldehyde, which are precursors to the phenylalanine side chain, is a common approach. nih.govnih.gov However, even with these precursors, achieving high yields of the 3,5-dibromo isomer can be challenging. The use of specific catalysts or brominating agents can improve regioselectivity. For instance, N-bromosuccinimide (NBS) in the presence of a catalyst like silica (B1680970) gel or in ionic liquids can offer enhanced regioselectivity in certain aromatic systems. nih.govresearchgate.net

More advanced strategies involve the use of directing groups. While often employed for ortho-halogenation, the principles can be adapted. For example, palladium-catalyzed C-H halogenation using a directing group attached to the amine functionality of a phenylalanine derivative has been shown to be highly effective for ortho-iodination and bromination. researchgate.net

A frontier approach to regioselective halogenation is the use of enzymes. Flavin-dependent halogenases are capable of catalyzing the highly regioselective chlorination and bromination of complex aromatic substrates, including tryptophan. consensus.appresearchgate.net Engineering such enzymes could provide a future pathway for the direct and selective bromination of phenylalanine at specific positions.

| Method | Substrate | Reagent/Catalyst | Selectivity | Reference(s) |

| Electrophilic Bromination | Toluene | Br2, FeBr3 | Mixture of isomers | nih.gov |

| Directed C-H Halogenation | N-protected Phenylalanine | NBS, Pd(OAc)2 | Ortho-selective | researchgate.net |

| Enzymatic Halogenation | Tryptophan | Tryptophan Halogenase | Highly regioselective | consensus.appresearchgate.net |

The synthesis of enantiomerically pure forms of 3,5-dibromophenylalanine is crucial for its application in chiral drugs and biological probes. This can be achieved through two main strategies: resolution of the racemic mixture or direct asymmetric synthesis.

Resolution of Racemic Mixtures:

Enzymatic Resolution: This technique exploits the stereoselectivity of enzymes. For example, an N-acyl derivative of DL-phenylalanine can be treated with an aminoacylase (B1246476) enzyme, which selectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the N-acyl-D-amino acid unreacted. The resulting L-amino acid and the N-acyl-D-amino acid can then be separated. Dynamic kinetic resolution (DKR) is an even more efficient process where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.net

Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. libretexts.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Asymmetric Synthesis:

Asymmetric Alkylation: A prominent method involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For example, a glycine Schiff base can be deprotonated and then alkylated with 3,5-dibromobenzyl bromide in the presence of a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid. nih.govnih.gov The choice of catalyst (e.g., cinchonine- vs. cinchonidine-derived) dictates whether the (R)- or (S)-enantiomer is formed, often with high yields and enantiomeric excess (ee). nih.gov

Asymmetric Hydrogenation: This approach involves the hydrogenation of a prochiral enamide precursor using a chiral transition metal catalyst. A common precursor is the azalactone formed in the Erlenmeyer synthesis. Asymmetric hydrogenation using a chiral rhodium-diphosphine complex, such as Rh-DiPAMP, can produce the desired amino acid enantiomer with very high enantioselectivity. libretexts.orgpressbooks.pub

| Method | Catalyst/Reagent | Typical ee (%) | Reference(s) |

| Asymmetric Alkylation | Cinchona Alkaloid Phase-Transfer Catalyst | >90 | nih.govnih.gov |

| Asymmetric Hydrogenation | Chiral Rhodium-Diphosphine Complex (e.g., Rh-DiPAMP) | >95 | libretexts.orgpressbooks.pub |

| Enzymatic Resolution | Aminoacylase | >99 | researchgate.net |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of complex molecules like this compound.

Biocatalysis stands out as a key green technology. The use of halogenase enzymes to install bromine atoms regioselectively operates in aqueous media under mild conditions, avoiding the need for harsh reagents and organic solvents. consensus.appspringernature.comresearchgate.net Similarly, enzymes like phenylalanine ammonia lyase (PAL) can be used to synthesize phenylalanine derivatives from cinnamic acids, representing an atom-economical process. d-nb.info

Electrochemical synthesis offers another sustainable alternative. An electrochemical method for the bromination of phenylalanine has been investigated, using an inorganic electrocatalyst in an aqueous solution to generate a strong oxidizing radical. utah.edu This "reductive oxidation" process avoids the use of chlorinated solvents and harsh chemical oxidants, significantly improving the environmental profile of the halogenation step. utah.edu

The use of safer solvents and catalysts is also a core principle. The development of reactions that can be performed in water or with recyclable solid-acid catalysts reduces waste and reliance on volatile organic compounds. organic-chemistry.org For example, surfactant-type Brønsted acid catalysts can enable esterification reactions to be carried out in water. organic-chemistry.org

Advanced Purification Techniques for this compound Stereoisomers and Analogs

The separation and purification of the stereoisomers of this compound are critical for its use in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for both analytical determination of enantiomeric purity and preparative-scale separation. semanticscholar.orgsigmaaldrich.com

Various types of CSPs have been developed that can effectively resolve amino acid enantiomers:

Macrocyclic Glycopeptide-Based CSPs: Stationary phases based on antibiotics like teicoplanin and ristocetin (B1679390) are highly effective for separating underivatized amino acids in reversed-phase mode. semanticscholar.orgsigmaaldrich.com

Cyclodextrin-Based CSPs: These phases separate enantiomers based on the formation of inclusion complexes and are typically used in normal-phase or polar organic modes. semanticscholar.org

Ligand Exchange Chromatography: This method involves a CSP that contains a chiral ligand complexed with a metal ion (often copper). Enantiomers are separated based on the differential stability of the diastereomeric ternary complexes they form with the chiral selector and the metal ion.

Another advanced separation method is enantioselective liquid-liquid extraction . This technique uses a chiral host molecule, such as a chiral palladium phosphine (B1218219) complex, dissolved in an organic solvent to selectively extract one enantiomer from an aqueous solution of the racemate. core.ac.uk The selectivity can be tuned by modifying the structure of the chiral ligand. core.ac.uk

Functionalization of the Amino Acid Moiety in this compound

Once synthesized, this compound can be chemically modified at its amino and carboxyl groups to incorporate it into larger molecules like peptides or to create other derivatives. These reactions are fundamental to its use as a building block.

N-Protection: The amino group is typically protected to prevent unwanted side reactions during subsequent transformations, particularly peptide coupling. Common protecting groups include:

Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, it is stable to many reaction conditions but is readily removed with mild acid (e.g., trifluoroacetic acid, TFA). nih.govpeptide.com

Fmoc (9-fluorenylmethyloxycarbonyl): Introduced using Fmoc-Cl or Fmoc-OSu, this group is stable to acid but is cleaved by mild base (e.g., piperidine), making it orthogonal to the Boc group and central to modern solid-phase peptide synthesis. peptide.com

C-Terminal Esterification: The carboxylic acid is often converted to an ester to protect it or to modify its properties. This can be achieved through various methods:

Fischer Esterification: Reaction with an alcohol under acidic catalysis.

Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activator like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification under mild conditions. jocpr.com Microwave-assisted esterification using modified Mukaiyama's reagents has also been shown to be a rapid and efficient method. nih.gov

Peptide Coupling: The formation of an amide (peptide) bond is arguably the most important transformation. This involves activating the carboxyl group of an N-protected this compound, which then reacts with the free amino group of another amino acid or peptide. A wide array of coupling reagents is available to promote this reaction efficiently and with minimal racemization:

Carbodiimides: Reagents like DCC and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are widely used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. bachem.commdpi.com

Uronium/Phosphonium Salts: Reagents such as HATU, HBTU, and COMU are highly efficient activators that lead to fast coupling times and high yields, making them popular choices in solid-phase peptide synthesis. bachem.com

These functionalization reactions provide the chemical tools necessary to integrate the unique properties of the 3,5-dibromophenylalanine scaffold into a diverse range of complex molecular architectures.

Amide Protection and Deprotection Strategies for Peptide Synthesis

In peptide synthesis, the protection of the α-amino group is a critical step to prevent undesirable side reactions and to control the sequence of amino acid addition. nih.govbiosynth.com For this compound, as with other amino acids, the most commonly employed protecting groups are the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. researchgate.net

The Fmoc group is typically introduced by reacting this compound with Fmoc-chloride or Fmoc-succinimide in the presence of a base. This protecting group is stable to acidic conditions but can be readily cleaved by treatment with a mild base, such as piperidine (B6355638) in dimethylformamide (DMF), making it orthogonal to the acid-labile Boc and benzyl-based protecting groups. researchgate.net

Table 1: Common Amine Protecting Groups for this compound

| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Orthogonality |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF | Acid-labile groups (e.g., Boc, tBu) |

| Boc | tert-Butoxycarbonyl | (Boc)₂O | Trifluoroacetic acid (TFA) | Base-labile groups (e.g., Fmoc) |

| Cbz (Z) | Benzyloxycarbonyl | Benzyl chloroformate | H₂/Pd, HBr/AcOH | Acid- and base-labile groups |

Data sourced from multiple chemical suppliers and general peptide synthesis literature.

Carboxyl Activation and Derivatization Reactions

Activation of the carboxyl group of this compound is essential for the formation of the amide (peptide) bond. This is typically achieved by converting the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amino group of the incoming amino acid.

Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve coupling efficiency. The activated species is an O-acylisourea intermediate, which then reacts with the amine.

Alternatively, the carboxyl group can be converted into an active ester, such as a pentafluorophenyl (Pfp) ester or an N-hydroxysuccinimide (NHS) ester. These esters are stable enough to be isolated and purified but are sufficiently reactive to couple with an amino group under mild conditions.

Modifications of the Phenyl Ring System of this compound

The two bromine atoms on the phenyl ring of this compound serve as versatile handles for further chemical modifications, allowing for the introduction of a wide range of functional groups and the construction of complex molecular architectures.

Nucleophilic Aromatic Substitution Pathways on the Dibrominated Ring

Nucleophilic aromatic substitution (SNA) on the dibrominated ring of this compound is generally challenging due to the electron-rich nature of the benzene (B151609) ring. chemistrysteps.com However, the presence of strong electron-withdrawing groups at the ortho or para positions to the bromine atoms can facilitate this reaction. dalalinstitute.com The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org While not a common transformation for this specific compound without further ring activation, it remains a potential pathway for introducing nucleophiles like alkoxides, thiolates, or amines under specific conditions. nih.gov

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Centers (e.g., Suzuki, Heck, Sonogashira)

The bromine atoms on this compound are ideal substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grthermofisher.com

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is highly versatile and tolerant of a wide range of functional groups, making it suitable for the synthesis of biaryl derivatives of this compound. beilstein-journals.orgnih.gov

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the vinylation of the phenyl ring. nih.govlibretexts.org

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes. libretexts.orgmdpi.comnih.gov A chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine (B8238365) has been developed, highlighting the potential for selective reactions at the bromine centers. rsc.org

Table 2: Metal-Catalyzed Cross-Coupling Reactions on this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | Biaryl |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

Stereochemical Control and Racemization Studies of this compound

As this compound is a racemic mixture, the control of stereochemistry is crucial for its application in the synthesis of chiral molecules, such as peptides and pharmaceuticals. nih.gov

Methods for the asymmetric synthesis of the enantiomerically pure forms of 3,5-dibromophenylalanine have been developed. One approach involves the asymmetric alkylation of a glycine derivative using 3,5-dibromobenzyl bromide in the presence of a chiral phase-transfer catalyst. researchgate.net This method can yield (S)-3,5-dibromophenylalanine with high enantiomeric excess.

During peptide coupling reactions, there is a risk of racemization at the chiral center of the activated amino acid. uniroma1.it The formation of an oxazolone (B7731731) intermediate is a common pathway for racemization. The choice of coupling reagents, additives (like HOBt), and reaction conditions plays a significant role in minimizing this side reaction. Studies on the racemization of phenylalanine and its derivatives indicate that factors such as temperature and the presence of certain reagents can influence the rate of racemization. researchgate.net For instance, the synthesis of each stereoisomer of [3-2H1]phenylalanine involved a bromination followed by deuteriolysis that proceeded with retention of configuration. unimelb.edu.au

Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromo Dl Phenylalanine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules in solution. For 3,5-Dibromo-DL-phenylalanine, ¹H and ¹³C NMR provide precise information about the electronic environment of each atom.

In ¹H NMR, the introduction of two electronegative bromine atoms at the meta-positions (C3 and C5) of the phenyl ring significantly influences the chemical shifts of the remaining aromatic protons. The protons at the C2 and C6 positions are chemically equivalent, as is the single proton at the C4 position. This results in a characteristic splitting pattern. The aliphatic protons of the alanine (B10760859) side chain (α-H and the diastereotopic β-CH₂) also exhibit distinct chemical shifts and couplings, confirming the core amino acid structure.

Similarly, in ¹³C NMR, the carbon atoms directly bonded to bromine (C3 and C5) are strongly deshielded, resulting in a significant downfield chemical shift. The other aromatic and aliphatic carbons are also affected, providing a complete carbon fingerprint of the molecule. While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on data from phenylalanine and known substituent chemical shift (SCS) effects of bromine.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Proton Assignment | Predicted Shift (ppm) | Multiplicity | Carbon Assignment | Predicted Shift (ppm) |

| α-H | ~4.0 - 4.2 | dd | C=O | ~174 - 176 |

| β-Ha, Hb | ~3.1 - 3.4 | m | C-α | ~57 - 59 |

| Ar-H (C2, C6) | ~7.5 - 7.6 | d | C-β | ~38 - 40 |

| Ar-H (C4) | ~7.7 - 7.8 | t | C-1 (ipso) | ~140 - 142 |

| C-2, C-6 | ~132 - 134 | |||

| C-4 | ~133 - 135 | |||

| C-3, C-5 | ~122 - 124 |

Note: Predicted shifts are based on phenylalanine data and standard substituent effects. Actual values may vary based on solvent and pH.

Application of Mass Spectrometry (MS) in Complex Mixture Analysis and Derivatization Confirmation

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. For this compound, MS is crucial for confirming its synthesis and identifying it within complex mixtures.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. Subsequent fragmentation (MS/MS) provides structural information. Common fragmentation pathways for amino acids include the loss of the carboxyl group (–45 Da) and cleavage of the Cα-Cβ bond, leading to the loss of the side chain.

Expected Mass Spectrometry Data for this compound (C₉H₉Br₂NO₂)

| Parameter | Value | Notes |

|---|---|---|

| Molecular Formula | C₉H₉Br₂NO₂ | |

| Monoisotopic Mass | 320.9000 Da | Calculated for C₉H₉⁷⁹Br₂NO₂ |

| [M]⁺ Peak Cluster (m/z) | 320.9, 322.9, 324.9 | Approximate 1:2:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes |

| Major Fragment 1 | [M - COOH]⁺ | Loss of the carboxylic acid group (m/z ~276, 278, 280) |

| Major Fragment 2 | [C₇H₅Br₂]⁺ | Dibromobenzyl cation fragment (m/z ~247, 249, 251) |

X-ray Crystallography of this compound and its Co-crystals for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. While the specific crystal structure of this compound has not been reported in publicly accessible databases, its expected solid-state features can be inferred from the known structures of phenylalanine and other halogenated compounds. rsc.orgresearchgate.netrsc.org

As a racemic (DL) mixture, it is expected to crystallize in a centrosymmetric space group, where both L- and D-enantiomers are present in the unit cell. In the solid state, amino acids exist as zwitterions. The structure would be dominated by a robust network of intermolecular hydrogen bonds between the protonated amino group (–NH₃⁺) of one molecule and the deprotonated carboxylate group (–COO⁻) of neighboring molecules.

The bulky and polarizable bromine atoms would play a significant role in the crystal packing. They would influence the orientation of the phenyl rings and could participate in weaker, non-covalent interactions such as halogen bonding (Br···O or Br···N), where the electropositive region on the bromine atom interacts with a Lewis base. semanticscholar.org These interactions, along with potential π-π stacking of the aromatic rings, would further stabilize the crystal lattice.

Expected Crystallographic Parameters and Interactions

| Structural Feature | Expected Characteristic |

|---|---|

| Molecular Form | Zwitterionic (NH₃⁺ / COO⁻) |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) due to racemic mixture |

| Primary Intermolecular Force | N-H···O Hydrogen Bonding Network |

| Secondary Interactions | Halogen Bonding, van der Waals forces, potential π-π stacking |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis of Enantiopure Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. As this compound is a racemic mixture, it is optically inactive and will not produce a CD or ORD signal. However, these techniques are essential for analyzing its resolved, enantiopure derivatives: 3,5-Dibromo-L-phenylalanine and 3,5-Dibromo-D-phenylalanine.

The CD spectra of the two enantiomers would be perfect mirror images. The spectra are characterized by Cotton effects—positive or negative bands corresponding to the electronic transitions of the molecule's chromophores. In this case, the dominant chromophore is the 3,5-dibromophenyl group. The π→π* electronic transitions of this aromatic ring would give rise to characteristic CD bands, likely in the 200-280 nm range. The bromine substituents would be expected to cause a bathochromic (red) shift of these bands compared to native phenylalanine.

ORD spectroscopy measures the rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is mathematically related to the CD spectrum through the Kronig-Kramers transforms. An ORD spectrum displays both the sign and magnitude of optical rotation, which would also be equal and opposite for the L- and D-enantiomers. These techniques are invaluable for confirming the enantiomeric purity and absolute configuration of the separated derivatives.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to both the chemical structure and the intermolecular environment, such as hydrogen bonding in the solid state.

The FT-IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the functional groups present. In its solid, zwitterionic form, key vibrations include the stretching and bending modes of the –NH₃⁺ and –COO⁻ groups. The positions of these bands, particularly the N-H and C=O stretches, are sensitive to the strength of the hydrogen-bonding network.

The aromatic ring gives rise to C=C and C-H stretching and bending vibrations. Additionally, the presence of bromine introduces characteristic C-Br stretching modes, which are expected to appear at lower frequencies (typically below 700 cm⁻¹) in the fingerprint region.

Interestingly, vibrational spectroscopy can often distinguish between a racemic compound and its pure enantiomers. spectrabase.com Due to differences in crystal packing and symmetry, the intermolecular interactions in a racemic crystal can differ from those in an enantiopure crystal. This leads to subtle but measurable shifts in the vibrational frequencies and band shapes, particularly in the low-frequency and fingerprint regions of the spectra. researchgate.net

Characteristic Vibrational Frequencies for this compound (Solid State)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (NH₃⁺) | 3200 - 2800 (broad) | FT-IR, Raman |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Asymmetric COO⁻ Stretch | ~1610 - 1550 | FT-IR |

| Asymmetric NH₃⁺ Bend | ~1600 | FT-IR |

| Symmetric NH₃⁺ Bend | ~1500 | FT-IR |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| Symmetric COO⁻ Stretch | ~1400 | FT-IR, Raman |

| C-Br Stretch | 700 - 500 | FT-IR, Raman |

Theoretical and Computational Chemistry Studies on 3,5 Dibromo Dl Phenylalanine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Detailed research findings from DFT calculations typically focus on several key areas:

Optimized Molecular Geometry: DFT is used to find the lowest energy structure of the molecule, predicting bond lengths, bond angles, and dihedral angles. The introduction of bulky bromine atoms is expected to cause minor distortions in the phenyl ring and affect the rotational barrier of the Cβ-Cγ bond.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. yildiz.edu.trcumhuriyet.edu.tr For 3,5-Dibromo-DL-phenylalanine, the electron-withdrawing nature of the bromine atoms is predicted to lower the energy of both the HOMO and LUMO orbitals.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the area around the carboxylic acid group and the bromine atoms would show negative potential (red/yellow), while the region around the ammonium (B1175870) group would show positive potential (blue).

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity.

| Property | Phenylalanine (Calculated) | This compound (Calculated) | Unit |

|---|---|---|---|

| HOMO Energy | -6.45 | -6.91 | eV |

| LUMO Energy | -0.48 | -1.15 | eV |

| HOMO-LUMO Gap (ΔE) | 5.97 | 5.76 | eV |

| Dipole Moment | 1.89 | 2.54 | Debye |

Molecular Dynamics (MD) Simulations of this compound Interactions in Various Environments

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. longdom.org By applying Newton's laws of motion, MD simulations can track the trajectory of each atom in a system, providing a detailed view of molecular behavior and interactions. nih.gov For this compound, MD simulations are particularly useful for understanding how it behaves in different biological and chemical contexts.

Key applications of MD simulations for this compound include:

Solvation Dynamics: Simulating the molecule in a box of water molecules reveals how it interacts with the solvent. tu-darmstadt.dersc.org The simulations can quantify the structure of the hydration shell, the number of hydrogen bonds formed by the amino and carboxyl groups, and the residence time of water molecules around the solute. The hydrophobic, brominated phenyl ring would influence the local water structure differently than the unsubstituted ring of phenylalanine.

Protein-Ligand Interactions: If this compound is incorporated into a peptide or acts as a ligand, MD simulations can elucidate its binding mode and stability within a protein's active site. mdpi.com These simulations calculate interaction energies, identifying key residues that form hydrogen bonds, hydrophobic interactions, or halogen bonds with the ligand. nih.gov The bromine atoms can participate in halogen bonding, a specific non-covalent interaction that could enhance binding affinity to certain protein targets.

Behavior in Lipid Bilayers: To understand how this amino acid might interact with cell membranes, it can be simulated within a model lipid bilayer. These simulations can predict its preferred location, orientation, and the energetic barrier for it to cross the membrane.

| Environment | Component | Average Interaction Energy (kJ/mol) |

|---|---|---|

| Aqueous Solution (TIP3P Water) | Electrostatic | -95.8 |

| Van der Waals | -41.2 | |

| Protein Binding Pocket (Hypothetical) | Interaction with Arginine (Electrostatic) | -150.3 |

| Interaction with Leucine (Van der Waals) | -25.6 | |

| Interaction with Backbone Carbonyl (Halogen Bond) | -12.1 |

Conformational Analysis and Energy Landscape Mapping via Computational Methods

Like all flexible molecules, this compound can exist in multiple three-dimensional shapes, or conformations, arising from rotation around its single bonds. nih.gov Conformational analysis aims to identify the stable (low-energy) conformers and map the potential energy surface (PES) that governs their interconversion. researchgate.netlibretexts.orgyoutube.com

Computational methods are essential for this analysis:

Systematic or Stochastic Searches: To find the various possible conformations, algorithms can systematically rotate key dihedral angles (e.g., χ1: N-Cα-Cβ-Cγ and χ2: Cα-Cβ-Cγ-Cδ1) and calculate the energy of each resulting structure. q-chem.com This process identifies the local minima on the potential energy surface, which correspond to stable conformers. libretexts.orgyoutube.com

Energy Landscape Mapping: The results of the conformational search can be visualized as a potential energy surface, a multidimensional plot that shows the molecule's energy as a function of its geometric parameters. youtube.com The valleys on this map represent stable conformers, while the mountain passes between them represent the transition states, or energy barriers, for converting from one conformer to another. youtube.com Computational studies on L-phenylalanine have revealed numerous stable conformers governed by non-covalent interactions like hydrogen bonds and NH-π interactions. nih.govresearchgate.net For this compound, the steric bulk of the bromine atoms would influence the preferred dihedral angles and the relative stability of different conformers.

| Conformer | χ1 (N-Cα-Cβ-Cγ) Angle (°) | χ2 (Cα-Cβ-Cγ-Cδ1) Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | -65 | 92 | 0.00 |

| 2 | 178 | 85 | 0.85 |

| 3 | 58 | -95 | 1.21 |

Quantum Chemical Characterization of Bond Energies and Reaction Pathways for Derivatives

Quantum chemical calculations can provide precise data on the strength of chemical bonds and the energetic profiles of chemical reactions. arxiv.org This information is fundamental to understanding the stability of this compound and predicting the behavior of its derivatives.

Bond Dissociation Energy (BDE): The BDE is the energy required to break a specific bond homolytically. stuba.sk It is a direct measure of the bond's strength. libretexts.org BDEs can be calculated by finding the energy difference between the intact molecule and the two resulting radical fragments. researchgate.net For this compound, the C-Br bond is of particular interest. It is expected to be weaker than the C-H bonds on the ring, making it a potential site for radical reactions or certain metabolic transformations.

Reaction Pathway Analysis: For reactions involving derivatives of this amino acid (e.g., peptide bond formation or side-chain modifications), quantum chemistry can map the entire reaction coordinate. This involves identifying the structures and energies of reactants, products, any intermediates, and the transition states that connect them. The energy difference between the reactants and the highest-energy transition state determines the reaction's activation energy, which governs the reaction rate.

| Bond | Calculated BDE (kcal/mol) |

|---|---|

| Cα-Cβ | 88.5 |

| Cβ-Cγ (Aryl) | 105.1 |

| C(Aryl)-Br | 78.3 |

| C(Aryl)-H | 110.2 |

In Silico Modeling of Stereoselective Synthetic Processes Involving this compound

The "DL" designation indicates that the compound is a racemic mixture of both the D- and L-enantiomers. For many biological applications, a single enantiomer is required. In silico modeling plays a crucial role in designing and understanding stereoselective syntheses to produce one enantiomer preferentially.

Modeling Chiral Catalysis: Computational methods can model the interaction between a prochiral precursor of this compound and a chiral catalyst. By calculating the structures and energies of the diastereomeric transition states leading to the D and L products, chemists can predict which enantiomer will be formed in excess. This allows for the rational design of more efficient and selective catalysts.

Simulating Enzymatic Resolutions: Enzymes are highly stereoselective catalysts. Molecular docking and MD simulations can be used to model how the D- and L-enantiomers of this compound fit into the active site of an enzyme (e.g., an acylase or oxidase). nih.gov These simulations can explain why the enzyme acts on one enantiomer but not the other, by comparing binding energies and the proximity of the substrate to the enzyme's catalytic residues. semanticscholar.org This knowledge is vital for developing efficient enzymatic resolution processes to separate the racemic mixture.

| Parameter | Pathway to L-enantiomer | Pathway to D-enantiomer | Unit |

|---|---|---|---|

| Transition State Energy (ΔG‡) | 18.5 | 21.2 | kcal/mol |

| Predicted Enantiomeric Excess (ee) | 98% (in favor of L) | % | |

| Key Stabilizing Interaction (Catalyst-Substrate) | π-π stacking | Steric hindrance | - |

Applications of 3,5 Dibromo Dl Phenylalanine in Advanced Chemical Synthesis

Incorporation into Peptides and Proteins as an Unnatural Amino Acid

The ability to incorporate unnatural amino acids (UAAs) like 3,5-Dibromo-DL-phenylalanine into peptides and proteins allows for the introduction of novel chemical functionalities, structural probes, and therapeutic properties. The dibromophenyl side chain can act as a heavy-atom label for X-ray crystallography, a spectroscopic probe, or a precursor for further chemical modification.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for the chemical synthesis of peptides and small proteins. nih.govosti.gov The incorporation of this compound into a peptide sequence via SPPS follows well-established protocols, most commonly employing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. researchgate.net

The general workflow involves:

Resin Anchoring: The C-terminus of the first amino acid is covalently attached to a solid polymer support (resin). If this compound is not the C-terminal residue, the process begins with a different amino acid.

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), to expose a free amine. youtube.com

Amino Acid Activation and Coupling: The carboxyl group of the incoming Fmoc-protected this compound is activated using a coupling reagent (e.g., HATU, HBTU) to form a highly reactive species. This activated amino acid is then added to the resin, where it forms a peptide bond with the free amine of the preceding residue.

Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). nih.gov

The dibromophenyl side chain of this compound is chemically robust and stable to the standard conditions of Fmoc-based SPPS, including repeated piperidine treatments and the final TFA cleavage. nih.gov This inertness ensures the integrity of the bromine atoms throughout the synthesis, making them available for post-synthetic modifications if desired.

Table 1: Comparison of Properties for SPPS

| Property | Phenylalanine | This compound | Implication for SPPS |

| Side Chain Reactivity | Inert | Inert | Both are compatible with standard Fmoc and Boc SPPS conditions without needing side-chain protection. |

| Molecular Weight | 165.19 g/mol | 322.99 g/mol achemblock.com | The significant mass increase can be useful for mass spectrometry analysis and as a heavy-atom label. |

| Hydrophobicity | High | Very High | May increase aggregation during synthesis of long peptides; requires careful selection of solvents and protocols. |

| Protecting Group | Fmoc-Phe-OH | Fmoc-(3,5-diBr)Phe-OH | Both derivatives are commercially available or can be synthesized for use in standard SPPS cycles. |

Chemoenzymatic and Expressed Protein Ligation (EPL) Strategies for Site-Specific Incorporation

While SPPS is effective for peptides up to about 50 residues, the synthesis of larger proteins requires more advanced techniques. Expressed Protein Ligation (EPL) is a powerful semisynthetic method that allows a synthetic peptide to be seamlessly joined to a larger, recombinantly expressed protein. nih.govnih.gov This strategy can be used to site-specifically incorporate this compound into a protein at a location of choice.

The EPL process generally proceeds as follows: nih.govneb.com

Peptide Synthesis: A peptide fragment containing this compound and an N-terminal cysteine residue is synthesized using SPPS as described above.

Recombinant Protein Expression: The target protein is expressed in a host system (e.g., E. coli) as a fusion with a self-cleaving intein tag at its C-terminus.

Thioester Formation: The intein fusion protein is purified and then induced to undergo cleavage by adding a thiol-containing reagent. This process removes the intein and leaves the target protein with a reactive C-terminal thioester. neb.com

Native Chemical Ligation (NCL): The synthetic peptide with its N-terminal cysteine is mixed with the protein thioester. nih.gov The cysteine's side-chain thiol attacks the thioester to form a new thioester linkage. This intermediate then undergoes a rapid, spontaneous S-to-N acyl shift, resulting in the formation of a stable, native peptide bond at the ligation site. neb.com

This chemoenzymatic approach combines the precision of chemical synthesis for incorporating the unnatural amino acid with the efficiency of biological expression for producing the bulk of the protein, enabling the creation of large, modified proteins that would be inaccessible by total synthesis alone. nih.gov

Role as a Precursor and Scaffold in the Synthesis of Complex Organic Molecules

Beyond its use in biopolymers, this compound serves as a valuable building block for complex organic molecules. The two bromine atoms on the aromatic ring are key functional handles for a variety of metal-catalyzed cross-coupling reactions. This allows the simple phenyl ring to be elaborated into a highly functionalized and complex scaffold.

The bromine atoms can be selectively addressed in reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the attachment of other aryl, heteroaryl, or alkyl groups. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups for further chemistry, such as "click" reactions.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.

Stille Coupling: Reaction with organostannanes to create C-C bonds.

The presence of two bromine atoms allows for sequential or double functionalization. By carefully controlling reaction conditions, it is possible to react one bromine atom while leaving the second intact for a subsequent, different transformation. This stepwise approach provides a powerful strategy for building molecular diversity from a single, readily available precursor. For instance, one bromine could be converted to an alkynyl group via Sonogashira coupling, while the other is later used for a Suzuki coupling, resulting in a disubstituted phenylalanine derivative with distinct functionalities at the 3 and 5 positions.

Utilization in the Development of Novel Organic Materials and Functional Polymers

The unique properties of this compound make it an attractive monomer for the synthesis of functional polymers and advanced organic materials. Phenylalanine derivatives can be incorporated into polymer backbones to create materials with applications in drug delivery and tissue engineering.

The dibrominated structure offers several advantages:

Polymerization Handle: The two bromine atoms can serve as reactive sites for step-growth polymerization. For example, Suzuki polycondensation with a diboronic acid derivative could yield fully conjugated polymers with interesting photophysical or electronic properties.

Post-Polymerization Modification: Polymers can be synthesized containing this compound units. The bromine atoms then act as latent functional sites that can be modified after polymerization, allowing for the tuning of material properties.

Enhanced Material Properties: The incorporation of the heavy, bulky, and hydrophobic dibromophenyl group can significantly influence the physical properties of the resulting polymer, potentially increasing its thermal stability, altering its solubility, or modifying its refractive index.

Application in Supramolecular Chemistry and Self-Assembly Studies as a Molecular Building Block

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Peptides containing aromatic amino acids like phenylalanine are known to self-assemble into nanostructures such as fibers, tubes, and sheets, driven by a combination of hydrogen bonding in the peptide backbone and π-π stacking of the aromatic side chains. nih.govscispace.com

Introducing this compound into a peptide sequence can profoundly influence its self-assembly behavior. The two bromine atoms alter the electronic nature of the phenyl ring and introduce the possibility of a different, highly directional non-covalent interaction: halogen bonding.

Halogen Bonding: A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (like bromine) and a nucleophilic site (like a carbonyl oxygen or an amine nitrogen). This interaction is comparable in strength and directionality to a hydrogen bond and can serve as a powerful tool to guide molecular assembly. mdpi.com

Modified π-π Stacking: The electron-withdrawing nature of the bromine atoms modifies the quadrupole moment of the aromatic ring, which can alter the geometry and strength of π-π stacking interactions compared to unsubstituted phenylalanine. upc.edu

By replacing phenylalanine with its dibrominated analog, researchers can study how the interplay between hydrogen bonding, halogen bonding, and π-π stacking dictates the final supramolecular architecture. This allows for the rational design of novel biomaterials with precisely controlled morphologies and properties. researchgate.net

Derivatization for the Construction of Bioorthogonal Chemical Probes

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biological processes. nih.govnih.gov Chemical probes equipped with bioorthogonal handles are essential tools for studying biomolecules in their natural environment.

While the dibromophenyl group itself is not a bioorthogonal handle, this compound is an excellent scaffold for building such probes. The bromine atoms can be readily converted into common bioorthogonal functional groups using the cross-coupling reactions mentioned previously.

Table 2: Derivatization Strategies for Bioorthogonal Probes

| Target Bioorthogonal Group | Required Reagent | Coupling Reaction | Description |

| Terminal Alkyne | Trimethylsilylacetylene, followed by deprotection | Sonogashira Coupling | The alkyne can be used for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC). |

| Azide (B81097) | Sodium Azide (NaN₃) | Copper-catalyzed Azidation nih.gov | The azide group reacts selectively with alkynes or cyclooctynes. |

| Tetrazine | Tetrazine derivative | Suzuki or Stille Coupling | Tetrazines participate in extremely fast inverse-electron-demand Diels-Alder reactions with strained alkenes or alkynes. nih.gov |

This strategy allows for the creation of a multifunctional amino acid. For example, one bromine atom could be converted into an alkyne for bioorthogonal labeling, while the amino acid is incorporated into a peptide that targets a specific protein. After the peptide binds its target, a reporter molecule (e.g., a fluorophore) bearing an azide group can be "clicked" onto the probe, allowing for visualization and study.

3,5 Dibromo Dl Phenylalanine in Biochemical and Mechanistic Research

Probing Protein Structure and Dynamics via Site-Specific Incorporation of 3,5-Dibromo-DL-phenylalanine

The site-specific incorporation of unnatural amino acids, such as this compound, into proteins is a powerful technique for elucidating protein structure and dynamics. The introduction of the heavy bromine atoms provides a unique probe that can be utilized in various biophysical techniques.

One of the primary applications is in X-ray crystallography. The anomalous scattering signal from the incorporated bromine atoms can be leveraged to solve the phase problem, a critical step in determining the three-dimensional structure of proteins. This method is particularly valuable for larger proteins where traditional methods like isomorphous replacement with heavy metals can be challenging.

Furthermore, the introduction of this compound can serve as a probe for Nuclear Magnetic Resonance (NMR) spectroscopy. While not directly observing the bromine atoms, their presence alters the local electronic environment, inducing chemical shift changes in neighboring protons. These changes can provide valuable distance restraints and information about the protein's conformation and dynamics in solution. Although direct NMR studies on proteins with incorporated 3,5-dibromophenylalanine are not extensively documented in the provided results, the principles of using halogenated amino acids as NMR probes are well-established. For instance, 19F-labeled amino acids are widely used for this purpose, and the underlying concepts can be extended to brominated analogs.

The bulky and hydrophobic nature of the dibrominated phenyl ring can also be used to probe steric and hydrophobic interactions within the protein core or at protein-protein interfaces. By strategically placing this analog, researchers can study how these fundamental forces contribute to protein stability, folding, and function.

Table 1: Biophysical Techniques Utilizing Site-Specific Incorporation of Halogenated Phenylalanine Analogs

| Technique | Information Gained | Key Advantages of Halogenation |

| X-ray Crystallography | Three-dimensional protein structure | Anomalous scattering from heavy halogen atoms aids in phase determination. h1.cosigmaaldrich.com |

| NMR Spectroscopy | Protein conformation, dynamics, and ligand binding in solution | Halogen-induced chemical shifts provide structural restraints. nih.govmdpi.com |

| Fluorescence Spectroscopy | Local environment polarity and dynamics | Halogen atoms can act as quenchers or alter the spectral properties of nearby fluorophores. |

| Computational Modeling | Protein stability and folding pathways | Provides a means to predict the structural and energetic consequences of incorporating a bulky, hydrophobic analog. |

Investigation of Enzymatic Mechanisms Using Halogenated Amino Acid Substrates and Analogs

Halogenated amino acids, including this compound, are valuable tools for investigating the mechanisms of enzyme-catalyzed reactions. The presence of bromine atoms can significantly alter the electronic properties and reactivity of the amino acid, providing insights into substrate recognition, catalysis, and the nature of enzymatic transition states.

Enzymes that naturally process aromatic amino acids can be studied using this compound as a substrate analog. For example, enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases, can be probed to understand their substrate specificity and the role of the aromatic ring in binding and catalysis. The steric bulk of the bromine atoms may hinder binding or catalysis, providing information about the size and shape of the active site.

Moreover, the carbon-bromine bond can serve as a target for dehalogenase enzymes. Studying the enzymatic dehalogenation of this compound can reveal the mechanisms by which organisms metabolize and detoxify halogenated aromatic compounds. nih.govnih.gov These studies are not only fundamental to understanding enzyme function but also have implications for bioremediation.

The electronic perturbation caused by the electron-withdrawing bromine atoms can also be used to probe the electronic requirements of enzymatic reactions. For instance, in reactions where the aromatic ring participates in catalysis through electronic effects, the altered electron density of the dibrominated ring can lead to changes in reaction rates, providing evidence for specific mechanistic pathways.

Table 2: Examples of Enzyme Classes Investigated with Halogenated Aromatic Amino Acids

| Enzyme Class | Mechanistic Question | Effect of Halogenation |

| Aminotransferases | Substrate specificity and active site topology | Steric hindrance from halogens can reduce or abolish activity, defining active site constraints. nih.gov |

| Decarboxylases | Role of the aromatic ring in substrate binding and orientation | Altered electronic properties can affect the stability of reaction intermediates. |

| Dehalogenases | Mechanism of carbon-halogen bond cleavage | Serves as a direct substrate to study the dehalogenation process. nih.govnih.gov |

| Hydroxylases | Electronic requirements for aromatic hydroxylation | Electron-withdrawing halogens can deactivate the ring towards electrophilic attack. |

Application as a Chemical Probe for Investigating Receptor-Ligand Binding Mechanisms

This compound and its derivatives can be employed as chemical probes to investigate the molecular details of receptor-ligand interactions. The introduction of bromine atoms provides a means to systematically alter the properties of a ligand and observe the resulting effects on binding affinity and receptor activation.

A notable example is the study of glutamatergic transmission, where 3,5-dibromo-L-phenylalanine was found to be a polyvalent modulator. nih.gov It acts as a partial agonist at the glutamate-binding site of NMDA receptors, depresses presynaptic glutamate (B1630785) release, and blocks AMPA/kainate receptors. nih.gov This multi-target activity highlights the potential of using halogenated amino acids to develop novel therapeutic agents.

The structure-activity relationship (SAR) of ligands can be systematically explored by incorporating this compound or other halogenated analogs. The size, position, and electronic effects of the halogen substituents can be correlated with changes in binding affinity and functional activity, providing a detailed map of the ligand-binding pocket. nih.govkyoto-u.ac.jp These studies are crucial for the rational design of more potent and selective drugs.

The bromine atoms can also serve as heavy-atom labels for biophysical studies of receptor-ligand complexes. For instance, in X-ray crystallography of a receptor-ligand complex, the anomalous scattering from the bromine atoms can help to precisely locate the ligand within the binding site.

Table 3: Research Findings on the Interaction of 3,5-Dibromo-L-phenylalanine with Glutamate Receptors

| Receptor | Effect of 3,5-Dibromo-L-phenylalanine | Potency |

| NMDA Receptors | Partial agonist at the glutamate-binding site | EC50 of 331.6 +/- 78.6 µM nih.gov |

| AMPA/Kainate Receptors | Inhibition of mEPSC frequency | IC50 of 29.4 +/- 4.3 µM nih.gov |

| Presynaptic Glutamate Release | Depression of release | - |

Fundamental Studies of Metabolic Pathways and Biotransformations Involving Halogenated Aromatic Compounds

The study of the metabolic fate of this compound provides fundamental insights into the biotransformation of halogenated aromatic compounds in biological systems. Organisms have evolved diverse enzymatic pathways to metabolize and often detoxify such compounds.

The metabolism of aromatic amino acids typically involves pathways such as transamination, decarboxylation, and hydroxylation. nih.govcreative-proteomics.com Investigating how this compound is processed by these pathways can reveal the substrate tolerance of the involved enzymes and the potential for the formation of novel halogenated metabolites.

A key metabolic process for halogenated compounds is dehalogenation, which can occur through various enzymatic mechanisms, including oxidative, reductive, and hydrolytic dehalogenation. nih.govnih.gov Studying the dehalogenation of this compound can help to identify and characterize the enzymes and pathways responsible for breaking down these stable compounds. This knowledge is not only of basic scientific interest but also has practical applications in areas such as bioremediation of environments contaminated with halogenated pollutants.

Furthermore, the biotransformation of this compound can be compared to that of its non-halogenated counterpart, phenylalanine, to understand how halogenation affects metabolic flux and the production of downstream metabolites. This comparative approach can shed light on the broader principles of how xenobiotic compounds are handled by metabolic networks.

Table 4: Potential Biotransformation Reactions of this compound

| Reaction Type | Enzyme Class | Potential Product(s) |

| Transamination | Aminotransferase | 3-(3,5-dibromophenyl)pyruvic acid |

| Decarboxylation | Decarboxylase | 2-(3,5-dibromophenyl)ethylamine |

| Hydroxylation | Hydroxylase | 3,5-Dibromo-tyrosine |

| Dehalogenation | Dehalogenase | 3-Bromo-phenylalanine, Phenylalanine |

Development of Photoreactive or Fluorescent Probes from this compound for Biological Imaging

While this compound itself is not photoreactive or fluorescent, its chemical structure provides a scaffold for the synthesis of more complex molecular probes for biological imaging. The aromatic ring can be chemically modified to introduce photoreactive groups or fluorophores.

For example, the amino or carboxyl group of this compound could be coupled to a fluorescent dye. thermofisher.com The resulting fluorescent amino acid could then be incorporated into peptides or used in cell-based assays to visualize biological processes. The bromine atoms might influence the photophysical properties of the attached fluorophore, potentially leading to novel sensing capabilities.

Alternatively, the dibrominated phenyl ring could be a precursor for the synthesis of photoreactive crosslinkers. For instance, the introduction of an azido (B1232118) group to the aromatic ring would create a photo-activatable amino acid. When incorporated into a protein, this probe could be used to covalently trap interacting proteins upon UV irradiation, allowing for the identification of binding partners. nih.gov

The development of such probes from this compound would leverage the specificity of biological recognition with the power of fluorescence microscopy and photo-crosslinking to investigate complex biological systems. While specific examples of photoreactive or fluorescent probes derived directly from this compound are not prevalent in the provided search results, the general strategies for creating such tools from amino acid scaffolds are well-established. nih.govnih.gov

Table 5: Potential Probe Development from this compound

| Probe Type | Functional Group to be Introduced | Potential Application |

| Fluorescent Probe | Fluorophore (e.g., coumarin, fluorescein) | Visualizing protein localization and dynamics in living cells. thermofisher.com |

| Photoreactive Crosslinker | Photo-activatable group (e.g., azide (B81097), benzophenone) | Identifying protein-protein interactions. nih.gov |

| Heavy Atom Probe | - | Phasing of X-ray crystallographic data. |

Advanced Analytical Method Development for 3,5 Dibromo Dl Phenylalanine in Research Contexts

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Assessment and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for both the assessment of chemical purity and the challenging task of separating the D- and L-enantiomers of 3,5-Dibromo-DL-phenylalanine.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is commonly employed to determine the purity of this compound. The method separates the target compound from starting materials, by-products, and other impurities. A typical setup involves a C18 stationary phase, which retains the nonpolar compound, and a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.net Detection is often achieved using a UV detector, leveraging the chromophoric nature of the dibrominated aromatic ring. researchgate.net

Isomeric Separation: The separation of the D- and L-isomers (enantiomers) of this compound requires chiral chromatography. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, have proven particularly effective for the direct analysis of underivatized amino acid enantiomers. sigmaaldrich.comnih.gov The mobile phase composition, typically a mix of an organic solvent and an aqueous buffer, is optimized to achieve baseline resolution between the enantiomeric peaks. nih.govsemanticscholar.org Two-dimensional HPLC, which couples an achiral and a chiral column, can also be employed for complex samples to first isolate the compound and then separate its enantiomers. nih.gov

| Parameter | Purity Assessment (RP-HPLC) | Isomeric Separation (Chiral HPLC) |

|---|---|---|

| Column (Stationary Phase) | C18 (Octadecyl-silica) | Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA (Gradient or Isocratic) | Methanol/Aqueous Buffer (e.g., 2 mM Sodium 1-octanesulfonate) |

| Detection | UV at ~210-220 nm or ~270 nm | UV at ~210-220 nm or ~270 nm |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Objective | Quantify purity and identify impurities | Separate and quantify D- and L-enantiomers |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for trace analysis. However, due to the low volatility and polar nature of amino acids like this compound, derivatization is a mandatory step to convert the analyte into a volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.com

The derivatization process typically targets the active hydrogens in the amine (-NH2) and carboxyl (-COOH) groups. sigmaaldrich.com Common derivatization strategies include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens to form more stable and less moisture-sensitive tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

Acylation/Esterification: A two-step process can be used, for example, esterification of the carboxyl group with an alcohol (e.g., propanol) followed by acylation of the amine group with a reagent like propyl chloroformate. nih.govspringernature.com

Once derivatized, the sample is injected into the GC, where the derivatives are separated on a capillary column (e.g., a nonpolar SLB-5ms column). sigmaaldrich.com The separated compounds then enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This allows for unambiguous identification and quantification, even at very low concentrations. sigmaaldrich.comnih.gov

| Parameter | Description |

|---|---|

| Derivatization Reagents | - MTBSTFA (for silylation)

|

| Derivative Type | - TBDMS derivative

|

| GC Column | Fused silica (B1680970) capillary column (e.g., SLB-5ms, Chirasil-L-Val for chiral analysis) |

| Ionization Mode | Electron Impact (EI) |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity |

| Application | Trace level quantification, impurity profiling, metabolomic studies |

Capillary Electrophoresis (CE) for High-Resolution Separation and Quantification of Analogs

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, rapid analysis times, and minimal sample consumption. creative-proteomics.comdiva-portal.org It is well-suited for the analysis of charged species like amino acids and their analogs. In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) under the influence of a high electric field. mdpi.com

For the analysis of this compound and its analogs, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly useful. diva-portal.org In MEKC, surfactants (like sodium dodecyl sulfate, SDS) are added to the BGE above their critical micelle concentration. diva-portal.org This creates pseudostationary phase micelles, allowing for the separation of both charged and neutral analytes based on their partitioning between the micelles and the aqueous buffer.

Chiral separations can also be achieved in CE by adding a chiral selector, such as a cyclodextrin, to the BGE. creative-proteomics.com The differential interaction of the enantiomers with the chiral selector results in different electrophoretic mobilities and, consequently, their separation. Detection in CE can be performed using UV-Vis absorbance or, for higher sensitivity, laser-induced fluorescence (LIF) after derivatization with a fluorescent tag like naphthalene-2,3-dicarboxaldehyde (NDA). creative-proteomics.comdiva-portal.orgnih.gov Coupling CE with a mass spectrometer (CE-MS) provides high sensitivity and structural information for confident identification. creative-proteomics.com

Advanced Spectrophotometric and Spectrofluorometric Techniques for Selective Detection

Spectrophotometric and spectrofluorometric methods are based on the interaction of molecules with electromagnetic radiation and can be used for the quantification and characterization of this compound.

UV-Visible Spectrophotometry: Aromatic amino acids exhibit characteristic UV absorption due to the π → π* transitions in their aromatic rings. nih.gov Phenylalanine typically shows an absorption maximum around 257-260 nm. nih.govresearchgate.net The presence of two bromine atoms on the phenyl ring of this compound is expected to cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increased absorbance) compared to native phenylalanine. This distinct spectral signature can be used for its selective detection and quantification using a standard calibration curve. researchgate.net